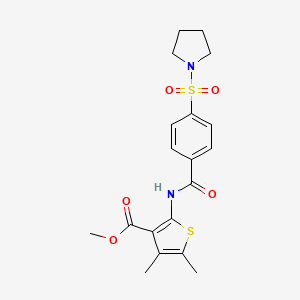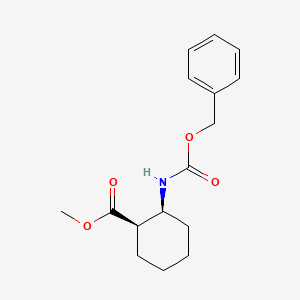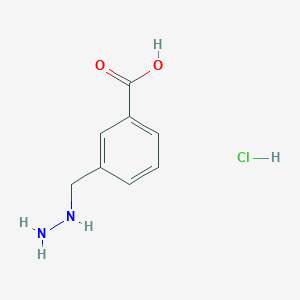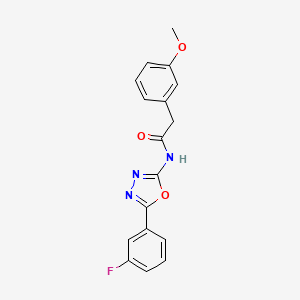
2-Bromo-4-(difluoromethyl)-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(difluoromethyl)-1-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-1-iodobenzene can be achieved through several methods. One common approach involves the halogenation of 4-(difluoromethyl)-1-iodobenzene using bromine in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective bromination of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethyl)-1-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)-1-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and selectivity of the compound in various chemical reactions. The presence of bromine, iodine, and difluoromethyl groups allows for unique electronic and steric effects, which can modulate the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(difluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a benzene ring.
2-Bromo-4-(difluoromethyl)benzoic acid: Contains a carboxylic acid group in place of the iodine atom.
4-Bromo-2,5-dimethoxyphenethylamine: Contains methoxy groups and an ethylamine side chain.
Uniqueness
2-Bromo-4-(difluoromethyl)-1-iodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the difluoromethyl group. This combination of substituents provides distinct electronic and steric properties, making it valuable in specific chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLBUFHDSYSDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2513106.png)
![6-(3,4-dimethylphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2513107.png)

![8-(4-ethoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2513109.png)

![1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B2513112.png)

![2-Chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide](/img/structure/B2513114.png)
![N'-[2-(1H-indol-3-yl)ethyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2513117.png)
![N-tert-butyl-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide](/img/structure/B2513120.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2513122.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-propylacetamide](/img/structure/B2513126.png)
![3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2513128.png)
